

An In-depth Technical Guide to the Physical and Chemical Properties of Mutanocyclin

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Compound of Interest

Compound Name: *Mutanocyclin*

Cat. No.: *B10861734*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Mutanocyclin**, a secondary metabolite produced by the bacterium *Streptococcus mutans*. The information presented herein is intended to support research, discovery, and development efforts related to this compound.

Core Physicochemical Properties

Mutanocyclin is an unacylated tetramic acid that has garnered interest for its biological activities, including its ability to inhibit the filamentous growth of the pathogenic yeast *Candida albicans*.^{[1][2][3]} A summary of its key physical and chemical properties is provided below.

Property	Value	Source
Chemical Formula	C ₁₀ H ₁₅ NO ₃	[1][2]
Molecular Weight	197.23 g/mol (Calculated: 198.1125 g/mol)	[1][2][3]
Appearance	White to off-white solid	[3]
Solubility	Soluble in DMSO at 50 mg/mL	[3]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[3]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	[3]
Initial Source	Streptococcus mutans	[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the characterization and evaluation of **Mutanocyclin**.

2.1. Chemical Synthesis of **Mutanocyclin**

The chemical synthesis of **Mutanocyclin** has been described starting from Boc-protected D-Leucine.[1]

- Step 1: Coupling. Boc-D-Leu is coupled with Meldrum's acid. This reaction is carried out in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) hydrochloride and dimethylaminopyridine (DMAP).
- Step 2: Cyclization. The lactam ring is formed by heating the product from the previous step in methanol (MeOH), which yields the N-protected tetramic acid.
- Step 3: Deprotection. The Boc protecting group is removed using trifluoroacetic acid (TFA).
- Step 4: Acetylation. C3-acetylation is performed using acetyl chloride (AcCl) in the presence of boron trifluoride-diethyl ether complex (BF₃·OEt₂) to generate **Mutanocyclin**. [1]

2.2. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is utilized for the identification and quantification of **Mutanocyclin** produced by *S. mutans*.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

- **Sample Preparation:** Supernatant extracts from *S. mutans* cultures (or co-cultures with *C. albicans*) are prepared for analysis.
- **Chromatographic Conditions:** A C18 column is typically used for separation.
- **Detection:** The eluent is monitored at a wavelength of 235 nm to detect **Mutanocyclin**.[\[4\]](#)
- **Standard:** Chemically synthesized **Mutanocyclin** is used as a reference standard to confirm the identity of the peak in the chromatogram based on retention time.[\[1\]](#)[\[2\]](#)[\[4\]](#)

2.3. RNA-Seq Analysis of *C. albicans* Response

To understand the global transcriptional changes in *C. albicans* upon exposure to **Mutanocyclin**, RNA sequencing is performed.[\[1\]](#)

- **Cell Culture:** *C. albicans* cells are grown in a suitable liquid medium (e.g., Lee's glucose medium) containing either DMSO (as a control) or a specific concentration of **Mutanocyclin** (e.g., 32 µg/mL).
- **Incubation:** The cultures are incubated for a defined period (e.g., 24 hours) at a specific temperature (e.g., 30°C).
- **RNA Extraction:** Total RNA is extracted from the fungal cells.
- **Sequencing and Analysis:** The extracted RNA is then subjected to RNA sequencing, and the resulting data is analyzed to identify differentially expressed genes between the **Mutanocyclin**-treated and control samples.[\[1\]](#)

2.4. Minimum Inhibitory Concentration (MIC) Determination

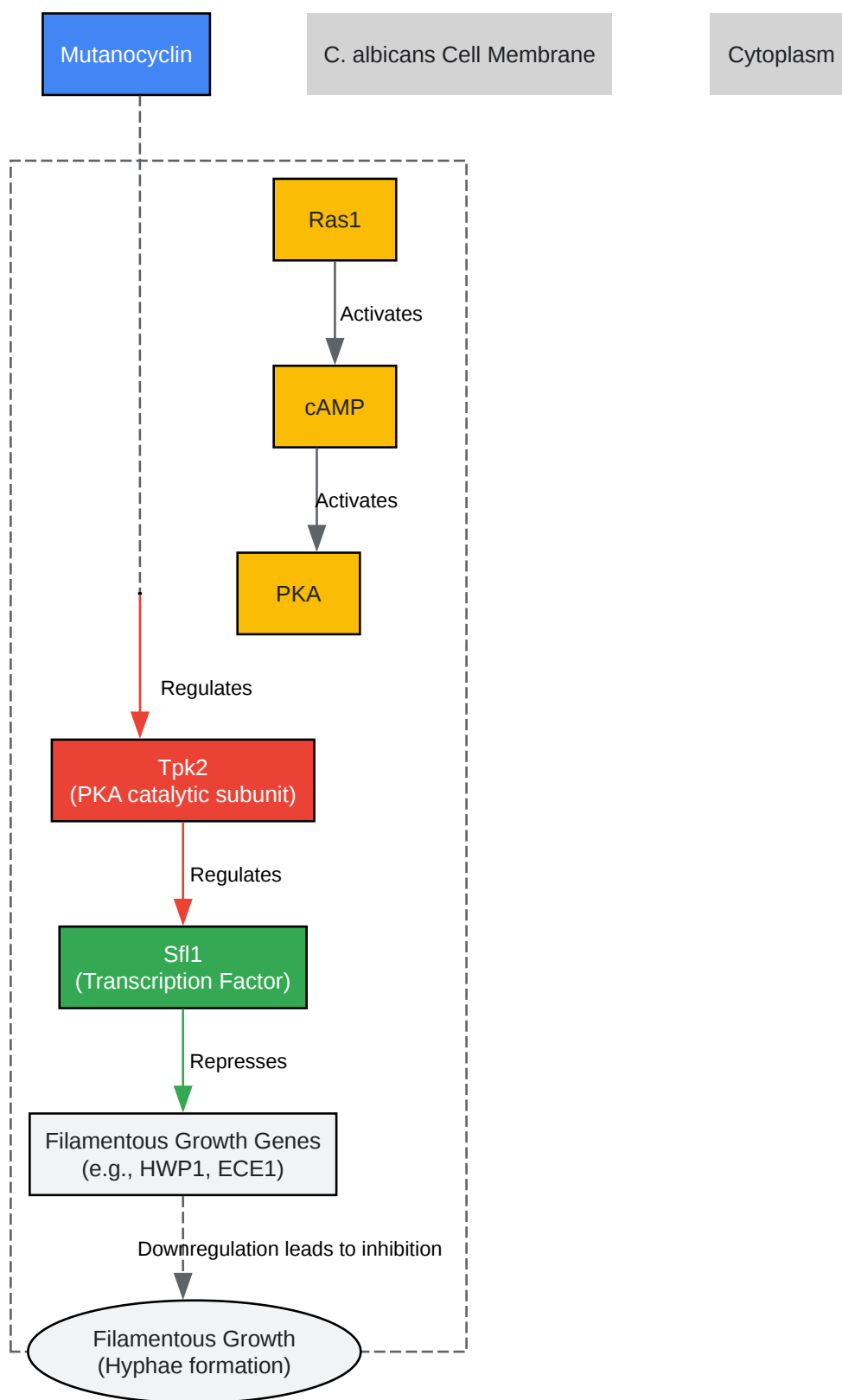
The MIC of **Mutanocyclin** against various microorganisms is determined using serial microdilution assays.[\[6\]](#)[\[7\]](#)

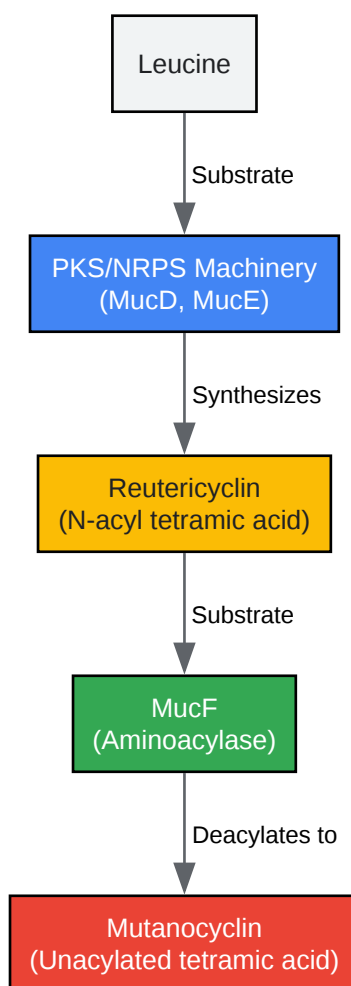
- **Microorganism Preparation:** The initial concentration of the microorganism to be tested is standardized (e.g., 1×10^6 CFUs/mL).
- **Serial Dilution:** **Mutanocyclin** is serially diluted in a suitable growth medium in a microtiter plate.
- **Inoculation:** The standardized microorganism suspension is added to each well.
- **Incubation:** The plate is incubated under appropriate conditions for the specific microorganism.
- **MIC Determination:** The MIC is defined as the lowest concentration of **Mutanocyclin** that completely inhibits the visible growth of the microorganism.[\[6\]](#)[\[7\]](#)

Biological Activity and Signaling Pathway

Mutanocyclin exhibits notable biological activity, particularly against the fungal pathogen *Candida albicans*. It inhibits the morphological transition of *C. albicans* from yeast to hyphal form in a dose-dependent manner.[\[1\]](#)[\[2\]](#)[\[3\]](#) This inhibition of filamentation is significant as the hyphal form is associated with virulence and tissue invasion.

The mechanism of action in *C. albicans* involves the regulation of the Ras1-cAMP/PKA signaling pathway.[\[1\]](#)[\[4\]](#)[\[8\]](#) **Mutanocyclin** functions by modulating the PKA catabolic subunit Tpk2 and its preferential binding target, the transcription factor Sfl1.[\[1\]](#)[\[2\]](#)[\[9\]](#) This ultimately leads to changes in the expression of genes involved in filamentation and cell wall biogenesis.





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